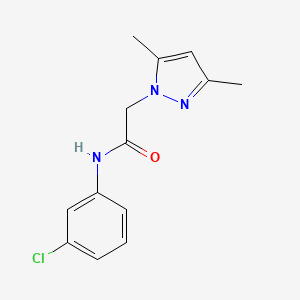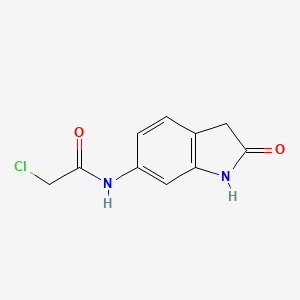
N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea, also known as DPTU, is a synthetic compound that belongs to the class of thioureas. It has been widely studied for its potential applications in various fields, including agriculture, medicine, and environmental science.
Mecanismo De Acción
The mechanism of action of N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In agriculture, it has been shown to inhibit the activity of chitin synthase, an enzyme essential for the growth and development of fungi and insects. In medicine, it has been shown to inhibit the activity of various kinases and transcription factors, leading to the suppression of cancer cell growth and inflammation. In environmental science, it has been shown to form complexes with heavy metals, leading to their precipitation and removal from water.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects, depending on the application and dosage. In agriculture, it has been shown to inhibit the growth and development of fungi and insects, leading to improved crop yields. In medicine, it has been shown to suppress cancer cell growth and inflammation, leading to improved health outcomes. In environmental science, it has been shown to remove heavy metals from contaminated water, leading to improved water quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments, including its synthetic accessibility, broad range of potential applications, and well-characterized properties. However, it also has some limitations, including its potential toxicity, limited solubility, and potential for environmental contamination.
Direcciones Futuras
There are several future directions for the study of N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea. In agriculture, further research is needed to optimize its fungicidal and insecticidal properties and to develop more sustainable crop protection strategies. In medicine, further research is needed to investigate its potential as a therapeutic agent for various diseases and to develop more targeted delivery methods. In environmental science, further research is needed to optimize its ability to remove heavy metals from contaminated water and to develop more efficient and cost-effective water treatment methods.
In conclusion, N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea is a synthetic compound with promising potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and to develop more effective and sustainable applications.
Métodos De Síntesis
N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea can be synthesized using a variety of methods, including the reaction of 3,5-dichloroaniline and 3-pyridinemethanol with thiourea. The reaction is typically carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield and purity of the product can be optimized by adjusting the reaction parameters.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its potential applications in various fields. In agriculture, it has been shown to have fungicidal and insecticidal properties, making it a promising candidate for crop protection. In medicine, it has been investigated for its anti-cancer and anti-inflammatory activities, as well as its potential as a therapeutic agent for diabetes and neurodegenerative diseases. In environmental science, it has been studied for its ability to remove heavy metals from contaminated water.
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c14-10-4-11(15)6-12(5-10)18-13(19)17-8-9-2-1-3-16-7-9/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBKSJQBJFBQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26727382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,5-dichlorophenyl)-N'-(3-pyridinylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxane-4-carboxamide](/img/structure/B7480737.png)

![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7480755.png)
![5-tert-butyl-2-[(3-methylphenyl)methyl]-N-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7480769.png)
![2-[2-(cyclooctylamino)-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B7480771.png)
![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7480780.png)

![4-[2-(N-methylanilino)ethylsulfamoyl]benzamide](/img/structure/B7480807.png)
![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7480811.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7480818.png)